Azetidine

概要

説明

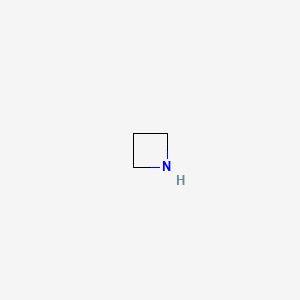

アゼチジンは、3つの炭素原子と1つの窒素原子を含む4員環のヘテロ環式化合物です。 飽和環構造であり、環ひずみに起因する独自の反応性により、有機合成や医薬品化学において重要な化合物です 。 アゼチジンは、3員環の対応物であるアザシリジンよりも安定であり、適切な条件下では、より容易な取り扱いと独自の反応性が可能になります .

準備方法

合成経路と反応条件

アゼチジンは、さまざまな方法で合成できます。 この方法は効率的ですが、反応における固有の困難さにより課題に直面してきました 。 別の方法は、2-置換-1,3-プロパンジオールのin situ生成ビス-トリフラートを用いた、第一級アミンのアルキル化です 。 さらに、アゼチジンは、β-ラクタムの還元または高度にひずんだアザビシクロブタンの開環によって合成できます .

工業生産方法

アゼチジンの工業生産は、通常、高収率と高純度を確保する手法を用いた大規模合成を伴います。 アザパテルノ・ビュヒ反応は、その一例ですが、固有の課題を克服するために最適化が必要です 。 その他の方法には、工業生産のための効率的でスケーラブルな経路を提供する、マイクロ波照射技術や電気触媒的分子内ヒドロアミノ化などがあります .

化学反応の分析

反応の種類

アゼチジンは、さまざまな種類の化学反応を起こし、これには以下が含まれます。

酸化: アゼチジンは、酸化されてアゼチジノンを形成できます。

還元: アゼチジンの還元は、アミンを形成できます。

一般的な試薬と条件

アゼチジン反応に使用される一般的な試薬には以下が含まれます。

酸化剤: 酸化反応用。

還元剤: 還元反応用。

求核剤: 置換反応用.

主要な生成物

科学的研究の応用

Medicinal Applications

Azetidine derivatives have shown promising results in various therapeutic areas, including:

- Antimicrobial Activity : Recent studies have demonstrated that this compound derivatives exhibit potent antibacterial and antifungal properties. For instance, certain synthesized compounds have shown effective inhibition against Methicillin-resistant Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.25 to 16.00 μg/mL . Additionally, azetidines have been explored for their activity against multidrug-resistant Mycobacterium tuberculosis, highlighting their potential as novel anti-TB agents .

- Anticancer Properties : this compound derivatives have also been investigated for their anticancer effects. Compounds have been reported to inhibit the proliferation of various cancer cell lines, including MCF-7 breast carcinoma and HCT-116 colon carcinoma . The mechanism of action often involves interference with cell growth pathways, making them valuable candidates for further development in cancer therapy.

- Antitubercular Activity : Specific this compound derivatives have been identified as effective against tuberculosis, particularly multidrug-resistant strains. Their ability to disrupt mycobacterial growth presents a critical avenue for developing new treatments in response to the global TB crisis .

Synthetic Applications

The unique ring strain associated with azetidines makes them highly reactive and valuable in organic synthesis:

- Building Blocks in Natural Product Synthesis : Azetidines serve as crucial intermediates in the synthesis of complex natural products. Their ability to undergo various transformations allows chemists to construct diverse molecular architectures efficiently .

- Functionalization Strategies : Recent advancements have introduced innovative methods for the functionalization of azetidines. Techniques such as copper-catalyzed cyclization reactions enable the formation of azetidines from nitrogen-substituted alkynes under mild conditions, showcasing their versatility as synthetic intermediates .

- Polymer Chemistry : The cationic ring-opening polymerization of azetidines has been explored, leading to the development of new polymeric materials. These polymers exhibit distinct properties that can be tailored for specific applications in materials science .

Case Study 1: Antimicrobial this compound Derivatives

A study synthesized a series of this compound derivatives through a condensation reaction involving nicotinaldehyde and substituted anilines. The resulting compounds were tested for antibacterial activity against various strains, revealing that some exhibited significant growth inhibition comparable to standard antibiotics like Streptomycin .

Case Study 2: Anticancer Activity

In another investigation, researchers evaluated the anticancer potential of this compound derivatives on multiple cancer cell lines. The findings indicated that specific compounds effectively reduced cell viability through apoptosis induction mechanisms, warranting further exploration for potential drug development .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial | Inhibition of bacterial and fungal growth | Effective against resistant strains (MIC: 0.25–16 μg/mL) |

| Anticancer | Reduction of cancer cell viability | Induces apoptosis in MCF-7 and HCT-116 cells |

| Antitubercular | Disruption of Mycobacterium tuberculosis growth | Potent activity against multidrug-resistant strains |

| Synthetic Intermediates | Building blocks for complex natural products | Versatile in organic synthesis |

| Polymer Chemistry | Cationic ring-opening polymerization | Development of new polymeric materials |

作用機序

アゼチジンの作用機序は、環ひずみによって駆動される反応性に関係しています。このひずみにより、化合物は特定の条件下で非常に反応性が高くなり、さまざまな化学反応に関与することができます。 分子標的と経路は、アゼチジンの特定の用途、たとえば薬物分子への組み込みや重合への使用などによって異なります .

類似化合物との比較

アゼチジンは、アザシリジンやピロリジンなどの他の小型ヘテロ環式化合物と比較されることが多いです。

アザシリジン: アゼチジンに比べて、環ひずみが大きく、安定性が低い3員環です.

ピロリジン: アゼチジンに比べて、環ひずみが小さく、反応性が異なる5員環です.

生物活性

Azetidine, a four-membered nitrogen-containing heterocycle, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound and its derivatives, including their pharmacological effects, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by a saturated ring structure containing one nitrogen atom. Its unique chemical properties allow it to serve as a versatile scaffold in drug design. Recent research has highlighted its potential in various therapeutic areas, including cancer treatment, antimicrobial applications, and central nervous system disorders.

Pharmacological Activities

This compound and its derivatives exhibit a wide range of biological activities:

- Anticancer Activity : Several this compound-based compounds have been identified as potent inhibitors of cancer cell proliferation. For instance, this compound derivatives targeting the STAT3 signaling pathway have shown significant efficacy in triple-negative breast cancer (TNBC) models. These compounds irreversibly inhibit STAT3 activity, leading to tumor cell death with IC50 values ranging from 0.38 to 2.07 μM .

- Antimicrobial Properties : this compound derivatives display notable antimicrobial activity against various pathogens. Studies have reported that certain substituted azetidines exhibit effective antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .

- Anti-inflammatory and Analgesic Effects : Research indicates that this compound compounds possess anti-inflammatory properties and can act as analgesics. These effects are attributed to their ability to modulate inflammatory pathways and pain receptors .

- Neuropharmacological Effects : this compound derivatives have been explored for their potential in treating central nervous system disorders, including schizophrenia and depression. Their interaction with neurotransmitter systems suggests a role as dopamine antagonists .

The biological activities of this compound compounds are often linked to their interactions with specific molecular targets:

- Inhibition of STAT3 : this compound-based inhibitors have been shown to disrupt the nuclear accumulation of STAT3, promoting its aggregation at the perinuclear region. This mechanism is crucial for their anticancer activity .

- Antimicrobial Mechanisms : The antimicrobial action of this compound derivatives may involve disruption of bacterial cell wall synthesis or interference with essential metabolic pathways in pathogens .

Case Studies

Several studies highlight the effectiveness of this compound derivatives in various biological contexts:

- This compound Derivatives Against TNBC :

- Antimicrobial Activity Evaluation :

- Neuropharmacological Assessment :

Data Tables

Here are summarized findings from recent studies on the biological activities of this compound derivatives:

特性

IUPAC Name |

azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N/c1-2-4-3-1/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONIICLYMWZJFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7N | |

| Record name | azetidine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Azetidine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

53860-05-2 | |

| Record name | Polyazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53860-05-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID8060117 | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503-29-7 | |

| Record name | Azetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azetidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000503297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azetidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Azetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/37S883XDWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。